4-(N-Methyl-N-nitroso)aminoantipyrine (CAS 73829-38-6), officially designated as N-Nitroso Metamizole EP Impurity C, is a highly specific Nitrosamine Drug Substance-Related Impurity (NDSRI). It is formed through the nitrosation of 4-methylaminoantipyrine, the primary active metabolite and hydrolytic degradation product of the pyrazolone analgesic metamizole (dipyrone) [1]. As a Class 2 nitrosamine impurity subject to stringent regulatory Acceptable Intake (AI) limits, this compound is procured exclusively as a certified analytical reference standard. It is essential for pharmaceutical quality control laboratories to establish system suitability, validate limit of detection (LOD) thresholds, and perform accurate UPLC-MS/MS quantification of trace nitrosamine contamination in metamizole active pharmaceutical ingredients (APIs) and finished drug products [1].
Substituting 4-(N-Methyl-N-nitroso)aminoantipyrine with generic small-molecule nitrosamines (such as NDMA) or non-nitrosated precursors fundamentally invalidates analytical method compliance. Generic nitrosamines fail to replicate the exact chromatographic retention time, matrix-specific extraction recovery, and unique mass spectrometric fragmentation pattern (e.g., the specific [M+H]+ precursor ion at m/z 247) required for selective Multiple Reaction Monitoring (MRM) [1]. Furthermore, utilizing alternative salt forms, such as the sulfonated N-Nitroso Metamizole EP Impurity E, drastically alters the molecule's hydrophobicity and reverse-phase HPLC behavior, leading to inaccurate matrix recovery validation and the subsequent regulatory rejection of the NDSRI quantification method[1].
In UPLC-MS/MS method development for metamizole formulations, generic nitrosamines cannot serve as surrogate standards due to entirely different ionization behaviors. 4-(N-Methyl-N-nitroso)aminoantipyrine provides the exact [M+H]+ precursor ion at m/z 247 and specific product ion transitions required for selective Multiple Reaction Monitoring (MRM) [1]. This exact mass matching prevents false positives from matrix interference that commonly plague generic nitrosamine assays.
| Evidence Dimension | Precursor ion mass-to-charge ratio (m/z) for MRM transitions |
| Target Compound Data | [M+H]+ at m/z 247 (specific to antipyrine scaffold) |
| Comparator Or Baseline | [M+H]+ at m/z 75 (NDMA baseline) |
| Quantified Difference | 172 m/z shift ensuring complete orthogonal selectivity against low-molecular-weight nitrosamine background noise. |
| Conditions | Positive electrospray ionization (ESI+) UPLC-MS/MS in metamizole drug product matrices. |
Procurement of the exact structural standard is mandatory to establish the specific MRM transitions required for regulatory-compliant NDSRI identification.
Metamizole APIs contain multiple polar degradants, including sulfonated species. Substituting 4-(N-Methyl-N-nitroso)aminoantipyrine with N-Nitroso Metamizole EP Impurity E (the sodium sulfonate salt) results in drastically different chromatographic behavior. Impurity C lacks the highly polar methanesulfonate group, enabling it to accurately model the reverse-phase retention and solid-phase extraction recovery (validated at 99.3% to 100.8%) of the actual nitrosated metabolite[1].
| Evidence Dimension | Matrix extraction recovery and reverse-phase retention behavior |
| Target Compound Data | 4-(N-Methyl-N-nitroso)aminoantipyrine (validated recovery 99.3-100.8%) |
| Comparator Or Baseline | N-Nitroso Metamizole EP Impurity E (Sodium salt) |
| Quantified Difference | Complete divergence in hydrophobicity due to the absence of the sulfonate group, preventing Impurity E from accurately modeling Impurity C's extraction efficiency. |
| Conditions | Extraction from metamizole tablets followed by UPLC analysis. |
Accurate quantification of nitrosamine impurities requires a reference standard that perfectly mimics the target analyte's extraction recovery from complex pharmaceutical matrices.
Regulatory guidelines classify N-nitroso metamizole as a cohort of concern impurity, requiring strict Acceptable Intake (AI) limits. Validating analytical methods to meet this threshold requires the authentic compound. Using 4-(N-Methyl-N-nitroso)aminoantipyrine, laboratories can empirically validate UPLC-MS/MS Limits of Detection (LOD) down to 0.00036 ppm and Limits of Quantification (LOQ) to 0.00072 ppm [1]. Theoretical response factors derived from non-target nitrosamines are rejected by regulatory agencies for such ultra-trace validations.
| Evidence Dimension | Validated Limit of Detection (LOD) |
| Target Compound Data | 4-(N-Methyl-N-nitroso)aminoantipyrine (LOD: 0.00036 ppm) |
| Comparator Or Baseline | Unvalidated surrogate standards (Theoretical response factors) |
| Quantified Difference | Provides empirical, regulatory-accepted proof of sub-ppb detection capabilities, whereas surrogate standards yield unaccepted, estimated LODs. |
| Conditions | UPLC-MS/MS method validation according to ICH Q2(R1) guidelines. |
Pharmaceutical manufacturers must procure the exact NDSRI standard to prove their analytical methods meet the stringent sub-ppm detection thresholds mandated by regulatory authorities.
Procured as a primary reference standard to establish linearity, accuracy, precision, LOD, and LOQ for UPLC-MS/MS assays detecting N-nitroso metamizole in active pharmaceutical ingredients and finished dosage forms [1].
Utilized as a quantitative benchmark in stress testing and hydrolytic stability studies (e.g., at varying pH levels) to monitor the degradation of metamizole into 4-methylaminoantipyrine and its subsequent nitrosation under physiologically or environmentally relevant conditions[1].
When procured alongside its deuterated analog (N-Nitroso Metamizole EP Impurity C-D3), it enables highly precise IDMS workflows. This approach corrects for severe matrix-induced ion suppression during electrospray ionization, ensuring robust quantification in complex pharmaceutical formulations[1].
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